2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide
Overview
Description
2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that features a pyridine ring substituted with cyano, nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the regioselective cyclocondensation of substituted cyclohexanones with cyanothioacetamide, followed by further reactions with various reagents to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide can undergo several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: Various substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group would yield an amine derivative, while oxidation of the nitrophenyl group could produce a nitro derivative.
Scientific Research Applications
2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer and antioxidant properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biochemistry: Its interactions with various enzymes and proteins are of interest for developing new biochemical assays.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The cyano and nitrophenyl groups are likely involved in binding to active sites of enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-phenylacetamide
- 2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-phenylacetamide
Uniqueness
What sets 2-{[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.
Properties
IUPAC Name |
2-[3-cyano-6-(3-nitrophenyl)-4-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O3S/c27-16-23-22(18-8-3-1-4-9-18)15-24(19-10-7-13-21(14-19)30(32)33)29-26(23)34-17-25(31)28-20-11-5-2-6-12-20/h1-15H,17H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHVREGNOVIDPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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